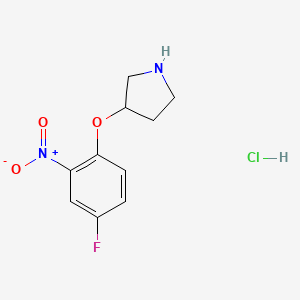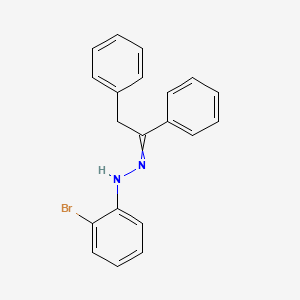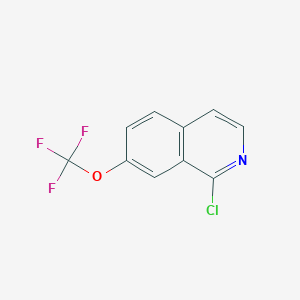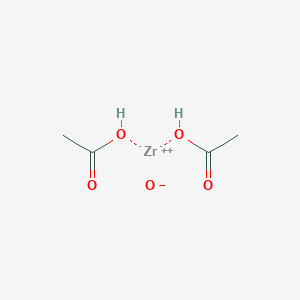![molecular formula C26H32ClFO5 B14785660 [(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)
[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of clobetasone involves multiple steps, starting from basic steroidal structuresThe reaction conditions typically involve the use of reagents like chlorinating agents and fluorinating agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of clobetasone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and ensure the safety of the workers and the environment .
Análisis De Reacciones Químicas
Types of Reactions
Clobetasone undergoes various chemical reactions, including:
Oxidation: Clobetasone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in clobetasone.
Substitution: Halogen atoms in clobetasone can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of clobetasone, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Clobetasone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of corticosteroids under different chemical conditions.
Biology: Clobetasone is used to study the effects of corticosteroids on cellular processes and inflammation.
Medicine: It is extensively used in clinical research to develop new treatments for skin conditions and to understand the mechanisms of corticosteroid action.
Mecanismo De Acción
Clobetasone exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, which decrease the activity of various inflammatory mediators such as prostaglandins, kinins, histamine, and liposomal enzymes . This results in reduced inflammation, redness, and itching .
Comparación Con Compuestos Similares
Similar Compounds
Hydrocortisone: A mild corticosteroid used for similar skin conditions but with lower potency.
Clobetasol: A much stronger corticosteroid compared to clobetasone, used for severe skin conditions.
Betamethasone: Another potent corticosteroid used for inflammatory skin conditions.
Uniqueness of Clobetasone
Clobetasone is unique due to its moderate potency, making it suitable for treating a wide range of skin conditions without the severe side effects associated with stronger corticosteroids like clobetasol . Its balanced efficacy and safety profile make it a preferred choice for many dermatological treatments .
Propiedades
Fórmula molecular |
C26H32ClFO5 |
|---|---|
Peso molecular |
479.0 g/mol |
Nombre IUPAC |
[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15?,18?,19?,23-,24-,25-,26-/m0/s1 |
Clave InChI |
FBRAWBYQGRLCEK-AWLCYSBCSA-N |
SMILES isomérico |
CCCC(=O)O[C@@]1(C(CC2[C@@]1(CC(=O)[C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl |
SMILES canónico |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



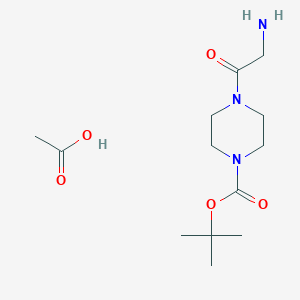
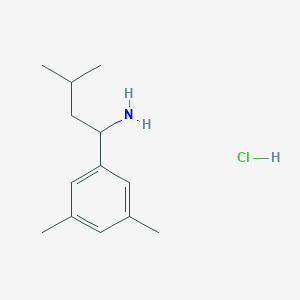
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14785612.png)


![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
